前列地尔乙酯

描述

Alprostadil ethyl ester, also known as PGE1, is a vasodilator that can treat impotence . It is a chemically-identical synthetic form of prostaglandin E1 (PGE1), a potent vasodilator produced endogenously . It is used in the continuous treatment of erectile dysfunction and has vasodilatory properties .

Synthesis Analysis

The synthesis of an ester can be accomplished in one of several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .

Molecular Structure Analysis

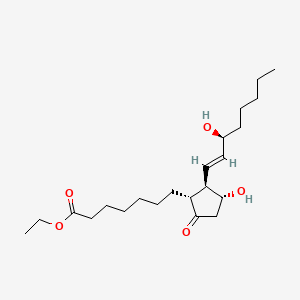

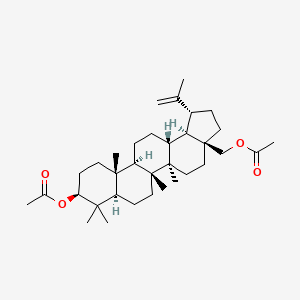

The molecular formula of Alprostadil ethyl ester is C22H38O5 . The average mass is 382.534 Da and the monoisotopic mass is 382.271912 Da .

Chemical Reactions Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . The ester is heated with a large excess of water containing a strong-acid catalyst .

Physical And Chemical Properties Analysis

The density of Alprostadil ethyl ester is 1.1±0.1 g/cm3 . Its boiling point is 498.6±45.0 °C at 760 mmHg . The flash point is 160.9±22.2 °C . The exact mass is 382.271912 .

科学研究应用

勃起功能障碍治疗

前列地尔乙酯用于治疗男性勃起功能障碍 (ED)。 它可以通过局部乳膏、乳液、凝胶、溶液和注射来施用,其中注射形式可用于静脉或阴茎海绵体注射 .

女性性欲障碍

这种化合物也被提名为用于治疗女性性欲障碍 (FSAD),表明它在改善女性性健康和功能方面具有潜在的应用 .

心血管应用

前列地尔乙酯表现出血管扩张和抗血小板活性,使其在心血管治疗中发挥作用。 它已被用于维持婴儿动脉导管的通畅,并且可能用于其他心血管疾病 .

伤口愈合和疼痛管理

在中国,前列地尔注射液用于改善肢体溃疡和与特定血管疾病相关的静息疼痛,表明它在伤口愈合和疼痛管理中的作用 .

药效学评价

研究已制备出含有前列地尔乙酯作为 PGE1 前药的醇性水凝胶,用于治疗勃起功能障碍。 该前药对化学水解具有稳定性,并在鼠皮肤匀浆中水解为母体药物 .

代谢组学研究工具

前列地尔乙酯由于其独特的代谢途径,可以作为代谢组学研究中的研究工具,以了解生物过程和疾病状态 .

前药开发

作用机制

Target of Action

Alprostadil ethyl ester, also known as Prostaglandin E1 ethyl ester, primarily targets smooth muscle cells in the body . It is a chemically-identical synthetic form of prostaglandin E1 (PGE1), a potent vasodilator produced endogenously .

Mode of Action

Alprostadil ethyl ester acts as a smooth muscle relaxant that promotes vasodilation and inhibits platelet aggregation . In neonatal patients with ductus arteriosus patency, alprostadil relaxes the ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth .

Pharmacokinetics

The pharmacokinetic profiles of PGE1 and its metabolites in patients undergoing dialysis are similar to those previously reported for healthy volunteers . Endogenous plasma levels of about 1 ng/L (PGE1 and PGE0) and 10 ng/L (15-keto-PGE0) and maximal plasma concentrations after a 2-hour infusion of about 11, 13, and 330 ng/L (PGE1, PGE0, and 15-keto-PGE0, respectively) have been observed .

Result of Action

The administration of Alprostadil ethyl ester results in increased pulmonary or systemic blood flow in infants . It is also used for the treatment of erectile dysfunction due to neurogenic, vasculogenic, psychogenic, or mixed etiology . After administration, alprostadil promotes smooth muscle relaxation of the corpus cavernosal .

安全和危害

未来方向

Alprostadil is a medication used in the management and treatment of erectile dysfunction in males and for temporary patency of ductus arteriosus in newborns with congenital heart diseases before surgical intervention . It is indicated for palliative, not definitive, therapy to temporarily maintain the patency of the ductus arteriosus until corrective or palliative surgery can be performed in neonates who have congenital heart defects and who depend upon the patent ductus for survival .

属性

IUPAC Name |

ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDCZROIKIHUKJ-QZCLESEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189476 | |

| Record name | Alprostadil ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35900-16-4 | |

| Record name | Alprostadil ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alprostadil ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, ethyl ester, (11a,13E,15S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPROSTADIL ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG6WR57RZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Prostaglandin E1 ethyl ester in treating conditions like systemic scleroderma?

A1: Prostaglandin E1 ethyl ester is a prodrug that is hydrolyzed to Prostaglandin E1 (PGE1) in the body. [] PGE1 is a vasodilator, meaning it widens blood vessels. [] This effect is particularly beneficial in conditions like systemic scleroderma, where reduced blood flow to the skin is a major issue. [] By improving blood flow, Prostaglandin E1 ethyl ester can help alleviate symptoms like Raynaud's phenomenon and promote healing of skin lesions. []

Q2: How effective is transdermal application of Prostaglandin E1 ethyl ester in treating systemic scleroderma?

A2: Research suggests that transdermal application of Prostaglandin E1 ethyl ester can be effective in improving skin perfusion and reducing Raynaud's episodes in systemic scleroderma patients. One study observed a significant increase in blood cell velocity in the capillaries of patients after treatment. [] Another study reported a marked improvement in Raynaud's attacks, increased capillary flow, and healing of trophic skin lesions in a patient treated with Prostaglandin E1 ethyl ester patches. []

Q3: Are there any advantages of using Prostaglandin E1 ethyl ester over Prostaglandin E1 for transdermal delivery?

A3: Yes, Prostaglandin E1 ethyl ester, as a prodrug, exhibits enhanced skin penetration compared to Prostaglandin E1. [] This improved penetration is attributed to its increased lipophilicity. [] Formulating Prostaglandin E1 ethyl ester in alcoholic hydrogels, especially with enhancers like limonene or cineole, further improves its transdermal delivery and pharmacodynamic effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine](/img/structure/B1666934.png)

![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)

![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide](/img/structure/B1666943.png)